N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzo[d][1,3]dioxole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the pyrrole ring: This step often involves the reaction of a suitable pyrrole precursor with the benzo[d][1,3]dioxole intermediate.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 1-methylpyrrole and 4-methylpiperazine groups can enhance its interaction with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22-8-10-24(11-9-22)17(16-4-3-7-23(16)2)13-21-20(25)15-5-6-18-19(12-15)27-14-26-18/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPRRZVBWQHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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